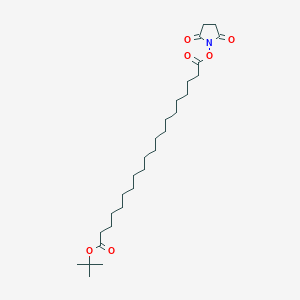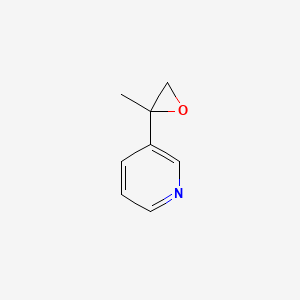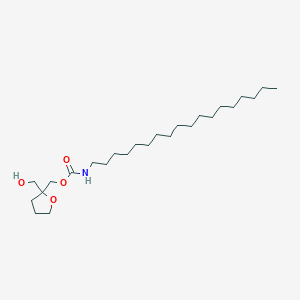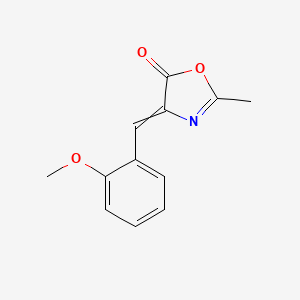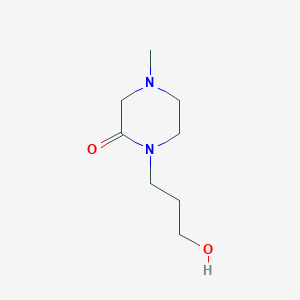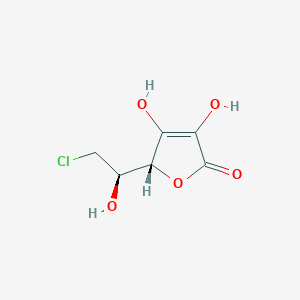
(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one is a derivative of ascorbate (vitamin C), where a chlorine atom replaces one of the hydroxyl groups This modification alters its chemical properties and potential applications Ascorbate is well-known for its antioxidant properties and its role in various biochemical processes
Vorbereitungsmethoden
The synthesis of (R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one typically involves the chlorination of ascorbate. One common method is the reaction of ascorbate with thionyl chloride (SOCl2) under controlled conditions. This reaction replaces the hydroxyl group with a chlorine atom, resulting in the formation of this compound. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are similar but scaled up to meet commercial demands. These methods often involve continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: Like ascorbate, this compound can be oxidized to form dehydroascorbic acid. This reaction is facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or ferric ions (Fe3+).
Reduction: It can be reduced back to ascorbate under reducing conditions, often using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dehydroascorbic acid, while substitution reactions can produce various derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of halogenation on the properties of ascorbate. Researchers investigate its reactivity, stability, and interactions with other molecules.
Biology: In biological studies, this compound is used to explore the transport mechanisms of ascorbate and its derivatives in cells. It helps in understanding how modifications to ascorbate affect its cellular uptake and distribution.
Medicine: The compound is studied for its potential therapeutic applications. Researchers investigate its antioxidant properties and its ability to modulate oxidative stress in various disease models.
Industry: In the industrial sector, this compound is used in the development of new antioxidants and preservatives. Its unique properties make it a valuable additive in food and cosmetic products.
Wirkmechanismus
The mechanism of action of (R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one involves its ability to donate electrons, similar to ascorbate. This electron-donating property allows it to act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress. The chlorine atom in this compound may also influence its interaction with cellular transporters and enzymes, potentially altering its bioavailability and efficacy.
Molecular targets of this compound include various enzymes involved in redox reactions and cellular transporters responsible for its uptake and distribution. The pathways involved in its mechanism of action are similar to those of ascorbate, with potential modifications due to the presence of the chlorine atom.
Vergleich Mit ähnlichen Verbindungen
(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one can be compared with other ascorbate derivatives, such as:
Dehydroascorbic acid: The oxidized form of ascorbate, which can be reduced back to ascorbate in cells.
6-Bromoascorbate: Another halogenated derivative of ascorbate, where a bromine atom replaces the hydroxyl group.
Ascorbate-2-phosphate: A phosphorylated derivative of ascorbate, used in cell culture media for its stability and prolonged antioxidant activity.
The uniqueness of this compound lies in its specific halogenation, which provides distinct chemical and biological properties compared to other derivatives. Its chlorine atom influences its reactivity, stability, and interactions with biological molecules, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62983-43-1 |
|---|---|
Molekularformel |
C6H7ClO5 |
Molekulargewicht |
194.57 g/mol |
IUPAC-Name |
(2R)-2-[(1R)-2-chloro-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H7ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8-10H,1H2/t2-,5+/m0/s1 |
InChI-Schlüssel |
AXBKGZYBZKJIMK-JLAZNSOCSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)Cl |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


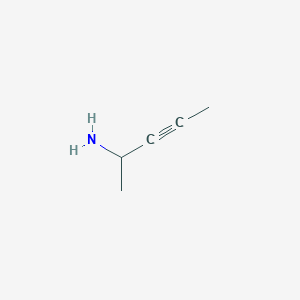
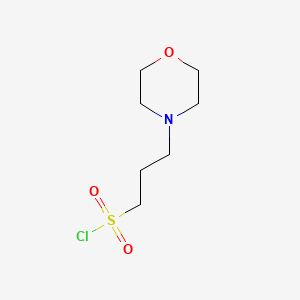
![Benzaldehyde, 4-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B8762242.png)
![5-Phenylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B8762245.png)
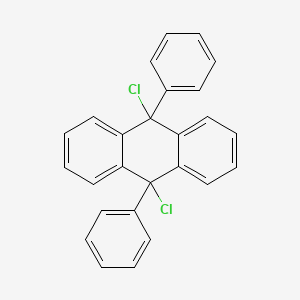
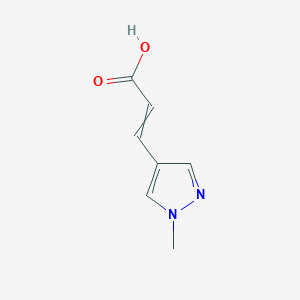
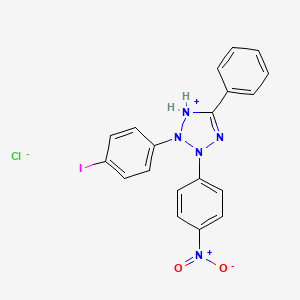
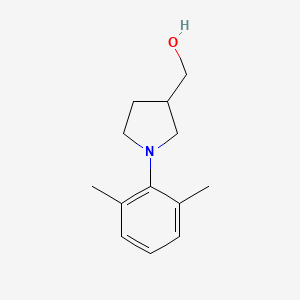
![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)
